

# BMS-303141: A Technical Guide for Investigating ATP-Citrate Lyase (ACLY) Function

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides an in-depth overview of **BMS-303141**, a potent and cell-permeable inhibitor of ATP-Citrate Lyase (ACLY). ACLY is a crucial enzyme that links carbohydrate and lipid metabolism, making it a significant target in various physiological and pathological processes, including metabolic disorders and cancer.[1][2] This document details the chemical properties, mechanism of action, and applications of **BMS-303141** as a research tool. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate its effective use in laboratory settings.

### **Introduction to BMS-303141**

**BMS-303141** is a small molecule inhibitor of ATP-Citrate Lyase (ACLY), the enzyme responsible for converting citrate into acetyl-CoA in the cytoplasm.[1] This cytosolic pool of acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[1][3] By inhibiting ACLY, **BMS-303141** effectively blocks these lipogenic pathways, making it a valuable tool for studying cellular metabolism.[4] Its oral bioavailability and cell permeability further enhance its utility in both in vitro and in vivo research models.[4]

### **Chemical Properties**



| Property          | Value                                                                       | Reference |
|-------------------|-----------------------------------------------------------------------------|-----------|
| Chemical Name     | 3,5-Dichloro-2-hydroxy-N-(4-methoxy[1,1'-biphenyl]-3-yl)-benzenesulfonamide |           |
| Molecular Formula | C19H15Cl2NO4S                                                               |           |
| Molecular Weight  | 424.3 g/mol                                                                 |           |
| CAS Number        | 943962-47-8                                                                 |           |
| Purity            | ≥98%                                                                        |           |
| Solubility        | Soluble to 10 mM in DMSO and to 50 mM in ethanol                            | [4]       |
| Storage           | Store at -20°C                                                              | [5]       |

### **Mechanism of Action**

**BMS-303141** acts as a potent inhibitor of human recombinant ACLY.[4] The primary mechanism involves the blockade of the enzyme's catalytic activity, thereby reducing the production of cytosolic acetyl-CoA.[6] This reduction in acetyl-CoA availability has downstream effects on fatty acid and cholesterol synthesis, as well as on histone acetylation, a key epigenetic modification.[3][6]

### **Quantitative Data**

The following tables summarize the key quantitative parameters of **BMS-303141**'s activity from various studies.

### **In Vitro Efficacy**



| Parameter                          | Cell Line / System       | Value                       | Reference    |
|------------------------------------|--------------------------|-----------------------------|--------------|
| IC <sub>50</sub> (ACLY inhibition) | Human recombinant<br>ACL | 0.13 μΜ                     | [4][5][7][8] |
| IC₅₀ (Lipid Synthesis)             | HepG2 cells              | 8 μΜ                        | [4][5][8]    |
| Cytotoxicity                       | General                  | No cytotoxicity up to 50 μM | [4][5][8]    |
| IC50 (Cell Growth)                 | HL-60 AML cells          | ~10-20 µM (72h)             | [9]          |

In Vivo Efficacy and Dosing

| Animal Model                             | Dosing Regimen                     | Observed Effects                                                     | Reference |
|------------------------------------------|------------------------------------|----------------------------------------------------------------------|-----------|
| Mouse model of hyperlipidemia            | Not specified                      | Lowered plasma<br>glucose and<br>triglycerides                       | [4]       |
| Mice with HepG2 xenografts               | 5 mg/kg/day (p.o.) for<br>8 days   | Inhibited liver cancer cell growth                                   | [7]       |
| Spontaneous type 2 diabetic mice (db/db) | 50 mg/kg/day (p.o.)<br>for 30 days | Reduced serum lipids<br>and renal lipogenic<br>enzymes               | [6][7]    |
| High-fat diet mouse<br>model             | 10-100 mg/kg/day<br>(p.o.)         | Suppressed osteoclast formation                                      | [6]       |
| LPS-induced<br>endotoxemia in mice       | 50 mg/kg<br>(pretreatment)         | Inhibited increased phosphorylated ACLY and reduced plasma cytokines | [10]      |

# Signaling Pathways and Experimental Workflows ACLY's Central Role in Metabolism

ACLY is a pivotal enzyme that connects glucose metabolism (glycolysis and the TCA cycle) to the synthesis of fatty acids and cholesterol. The diagram below illustrates this central role.





Click to download full resolution via product page

ACLY as a central hub in cellular metabolism.

### **Oncogenic Signaling and ACLY**



In cancer cells, oncogenic pathways such as PI3K/AKT and Src family kinases can activate ACLY, linking cell growth signals to the metabolic reprogramming necessary for proliferation.



Click to download full resolution via product page

Regulation of ACLY by oncogenic signaling pathways.

## **Experimental Workflow: Investigating ACLY Inhibition in Cancer Cells**



The following diagram outlines a typical workflow for studying the effects of **BMS-303141** on cancer cell lines.



Click to download full resolution via product page

Workflow for in vitro evaluation of BMS-303141.

## **Detailed Experimental Protocols Cell Culture and Treatment**

- Cell Lines: HepG2, Huh-7, or other relevant cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillinstreptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **BMS-303141** Preparation: A stock solution of **BMS-303141** is prepared in DMSO (e.g., 10 mM) and stored at -20°C.[4] For experiments, the stock solution is diluted to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

### **Cell Viability/Proliferation Assay**

 Seeding: Cells are seeded in 96-well plates at a density of 3 x 10<sup>3</sup> cells per well and allowed to adhere for 24 hours.[7]



- Treatment: The medium is replaced with fresh medium containing various concentrations of **BMS-303141** (e.g., 0-80  $\mu$ M).[7]
- Incubation: Cells are incubated for specified time points (e.g., 24, 48, 72, 96 hours).[7]
- Measurement: Cell viability is assessed using a standard method such as the MTT or Alamar Blue assay according to the manufacturer's instructions. Absorbance is read using a microplate reader.

### **Inhibition of Total Lipid Synthesis Assay**

- Cell Culture: HepG2 cells are plated and allowed to adhere.
- Treatment: Cells are incubated with BMS-303141 for a specified duration (e.g., 6 hours).[8]
- Radiolabeling: [14C]-acetate or [14C]-alanine is added to the culture medium for the final hours of incubation (e.g., the last 4 hours).[8]
- Lipid Extraction: Cells are washed with PBS, and lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).
- Analysis: The incorporation of the radiolabel into the total lipid fraction is measured by thinlayer chromatography (TLC) and scintillation counting.[8]

### **Cellular Thermal Shift Assay (CETSA)**

CETSA can be employed to verify the direct engagement of **BMS-303141** with ACLY in a cellular context.[11][12]

- Cell Treatment: Intact cells are treated with either BMS-303141 or a vehicle control.
- Heating: The cell suspensions are heated to various temperatures to induce protein denaturation and aggregation.
- Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing stabilized, non-aggregated proteins) is separated from the precipitated fraction by centrifugation.



 Detection: The amount of soluble ACLY at each temperature is determined by Western blotting or other protein detection methods.[11][12] Ligand binding is indicated by an increase in the thermal stability of ACLY in the BMS-303141-treated samples compared to the control.

### **Applications in Research**

BMS-303141 is a versatile research tool with applications in several fields:

- Cancer Biology: To investigate the reliance of cancer cells on de novo lipogenesis for
  proliferation and survival.[3][13][14] It has been used to study various cancers, including
  hepatocellular carcinoma, prostate cancer, and T-cell lymphoma.[13][14]
- Metabolic Diseases: To explore the role of ACLY in hyperlipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.[6][7][15]
- Immunology and Inflammation: To study the link between cellular metabolism and immune cell function and inflammatory responses.[10] For instance, it has been shown to reverse LPS-induced upregulation of adhesion molecules in endothelial cells.[7]
- Neuroscience: To investigate the role of ACLY in the synthesis of acetylcholine, a key neurotransmitter.[16]

### Conclusion

**BMS-303141** is a well-characterized, potent, and specific inhibitor of ACLY. Its utility as a research tool is underscored by its cell permeability and oral bioavailability, allowing for a broad range of in vitro and in vivo studies. This guide provides essential information and protocols to aid researchers in designing and executing experiments to probe the multifaceted functions of ACLY in health and disease. As our understanding of the intricate connections between metabolism and other cellular processes grows, tools like **BMS-303141** will remain indispensable for dissecting these complex biological systems.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATP citrate lyase inhibitors as novel cancer therapeutic agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP-citrate lyase: a key player in cancer metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ACLY is the novel signaling target of PIP2/PIP3 and Lyn in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p-eIF2α/ATF4/CHOP axis PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BMS-303141: A Technical Guide for Investigating ATP-Citrate Lyase (ACLY) Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10782889#bms-303141-as-a-research-tool-for-acly-function]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com